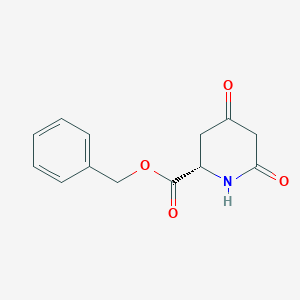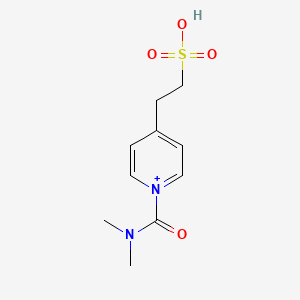
1-(Dimethylcarbamoyl)-4-(2-sulfoethyl)pyridin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Dimethylcarbamoyl)-4-(2-sulfoethyl)pyridin-1-ium is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with dimethylcarbamoyl and sulfoethyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylcarbamoyl)-4-(2-sulfoethyl)pyridin-1-ium typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Dimethylcarbamoyl Group: The dimethylcarbamoyl group can be introduced via a reaction with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Addition of the Sulfoethyl Group: The sulfoethyl group can be added through a nucleophilic substitution reaction using a sulfoethylating agent like 2-chloroethanesulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
化学反应分析
Types of Reactions: 1-(Dimethylcarbamoyl)-4-(2-sulfoethyl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: 2-chloroethanesulfonic acid in the presence of a base.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with fewer oxygen-containing functional groups.
Substitution Products: Compounds with various substituents replacing the sulfoethyl group.
科学研究应用
1-(Dimethylcarbamoyl)-4-(2-sulfoethyl)pyridin-1-ium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(Dimethylcarbamoyl)-4-(2-sulfoethyl)pyridin-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
相似化合物的比较
1-(Dimethylcarbamoyl)-4-(2-sulfoethyl)pyridin-1-ium can be compared with other similar compounds, such as:
1-(Dimethylcarbamoyl)-4-(2-hydroxyethyl)pyridin-1-ium: Differing by the presence of a hydroxyethyl group instead of a sulfoethyl group.
1-(Dimethylcarbamoyl)-4-(2-chloroethyl)pyridin-1-ium: Differing by the presence of a chloroethyl group instead of a sulfoethyl group.
Uniqueness: The presence of the sulfoethyl group in this compound imparts unique chemical properties, such as increased solubility in water and potential for specific biochemical interactions, distinguishing it from its analogs.
属性
分子式 |
C10H15N2O4S+ |
|---|---|
分子量 |
259.30 g/mol |
IUPAC 名称 |
2-[1-(dimethylcarbamoyl)pyridin-1-ium-4-yl]ethanesulfonic acid |
InChI |
InChI=1S/C10H14N2O4S/c1-11(2)10(13)12-6-3-9(4-7-12)5-8-17(14,15)16/h3-4,6-7H,5,8H2,1-2H3/p+1 |
InChI 键 |
SJHHXGGXZKPIDE-UHFFFAOYSA-O |
规范 SMILES |
CN(C)C(=O)[N+]1=CC=C(C=C1)CCS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518630.png)
![N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea](/img/structure/B12518633.png)
![(3,5-dinitrophenyl)-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)methanone](/img/structure/B12518636.png)
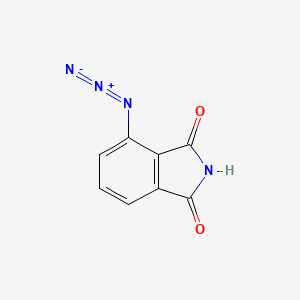
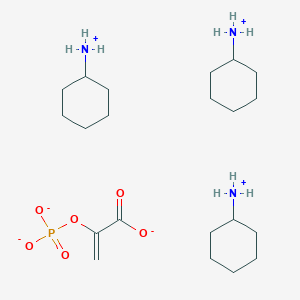

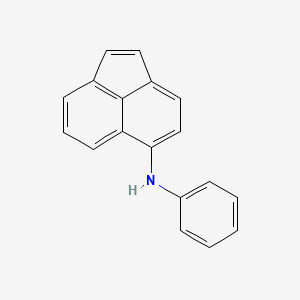
![1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12518650.png)

![{2-[Acetyl(phenyl)amino]phenyl}acetic acid](/img/structure/B12518657.png)
![N-[2-(ethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B12518669.png)
![1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12518673.png)
